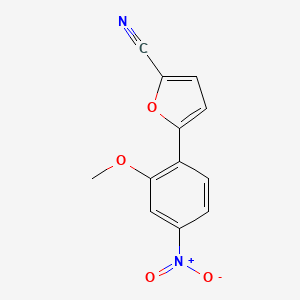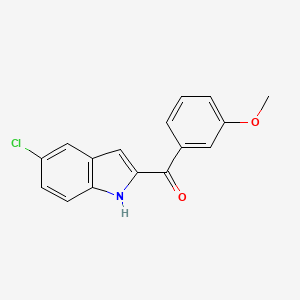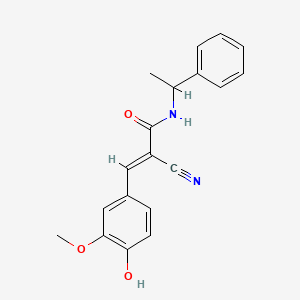
5-(2-methoxy-4-nitrophenyl)-2-furonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-methoxy-4-nitrophenyl)-2-furonitrile, also known as MNFN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNFN is a furan-based compound that has a nitro and methoxy group attached to it. This compound has been extensively studied for its potential use in drug discovery, material science, and catalysis.
Mécanisme D'action
The mechanism of action of 5-(2-methoxy-4-nitrophenyl)-2-furonitrile is still not fully understood. However, it is believed that the nitro and methoxy groups attached to the furan ring play a crucial role in its biological activity. The nitro group can undergo reduction to form a nitroso intermediate, which can then react with thiols and other nucleophiles. The methoxy group can also undergo demethylation to form a reactive intermediate.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, fungi, and bacteria. This compound has also been reported to have anti-inflammatory and antioxidant properties. Additionally, this compound has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(2-methoxy-4-nitrophenyl)-2-furonitrile is its broad range of applications. It can be used in drug discovery, material science, and catalysis. This compound is also relatively easy to synthesize, and its purity can be improved by recrystallization. However, this compound has some limitations for lab experiments. It is a reactive compound that can undergo various chemical transformations, which can make it difficult to study its mechanism of action. Additionally, this compound has low solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for 5-(2-methoxy-4-nitrophenyl)-2-furonitrile research. One potential application is in the development of new drugs. This compound has shown promising results in inhibiting the growth of cancer cells, fungi, and bacteria. Further research is needed to determine its mechanism of action and optimize its potency and selectivity. Another potential application is in material science. This compound can be used as a building block for the synthesis of various organic materials, including polymers and liquid crystals. Further research is needed to explore its potential in this field. Additionally, this compound can be used as a catalyst for various organic reactions. Further research is needed to optimize its catalytic properties and develop new applications.
Méthodes De Synthèse
The synthesis of 5-(2-methoxy-4-nitrophenyl)-2-furonitrile is a multi-step process that involves the reaction of furfural with nitromethane to form 5-(2-nitrovinyl)furan-2-carbaldehyde. This intermediate is then reacted with potassium carbonate and dimethyl sulfate to form this compound. The yield of this reaction is around 70-80%, and the purity of the compound can be improved by recrystallization.
Applications De Recherche Scientifique
5-(2-methoxy-4-nitrophenyl)-2-furonitrile has shown potential as a lead compound in drug discovery. It has been reported to have anticancer, antifungal, and antibacterial properties. This compound has also been studied for its potential use in material science. It can be used as a building block for the synthesis of various organic materials, including polymers and liquid crystals. Additionally, this compound has been studied for its catalytic properties. It can be used as a catalyst for various organic reactions, including Michael addition and aldol condensation.
Propriétés
IUPAC Name |
5-(2-methoxy-4-nitrophenyl)furan-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c1-17-12-6-8(14(15)16)2-4-10(12)11-5-3-9(7-13)18-11/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJFAXABOWIWFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]carbonyl}-2,4'-bipyridine](/img/structure/B5365396.png)

![N-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5365405.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5365407.png)
![4-methyl-2-{[3-(trifluoromethyl)benzyl]thio}pyrimidine](/img/structure/B5365413.png)

![N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide](/img/structure/B5365419.png)

![N-[1-(4-methoxyphenyl)ethyl]-2,5-dimethyl-3-furamide](/img/structure/B5365426.png)
![N-(tert-butyl)-2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5365440.png)
![4-[(4-butylbenzoyl)amino]benzoic acid](/img/structure/B5365456.png)
![N~3~-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N~1~,N~3~-dimethyl-beta-alaninamide](/img/structure/B5365461.png)
![methyl 4-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5365465.png)